molecular formula C2Br2ClF3 B1584066 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane CAS No. 754-17-6

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Cat. No. B1584066
CAS RN: 754-17-6
M. Wt: 276.28 g/mol
InChI Key: WGIRTDAEWOUFQR-UHFFFAOYSA-N
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Description

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, also known as 1-Chloro-1,2-dibromo-1,2,2-trifluoroethane, is a fluorine-containing organic intermediate . It has a molecular weight of 276.28 .


Synthesis Analysis

The synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane involves adding 100g of the compound and 100g of liquid bromine (0.626mol) to a 250ml three-necked round-bottomed flask. The reaction system is magnetically stirred at 25°C. Chlorotrifluoroethylene gas is slowly passed into the reaction system until the red-brown color of the reaction system fades .


Molecular Structure Analysis

The molecular formula of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is C2Br2ClF3 . The InChI code is 1S/C2Br2ClF3/c3-1(5,6)2(4,7)8 .


Chemical Reactions Analysis

The compound is involved in reactions with bromine and chlorotrifluoroethylene during its synthesis . More detailed reaction data, including phase change data and reaction thermochemistry data, can be found in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane has a boiling point of 93-94°C . It has a density of 2.248 g/cm^3 and a refractive index of 1.4275 . It is a colorless liquid .

Scientific Research Applications

Industrial and Environmental Usage

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, a compound related to hydrochlorofluorocarbons (HCFCs), has been utilized in various industrial applications as a substitute for ozone-depleting chlorofluorocarbons (CFCs). These applications primarily focused on its use in refrigeration systems and other industrial processes. However, concerns regarding the hepatotoxicity of related compounds like HCFC 123 and HCFC 124, which share metabolic pathways with 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane, were raised after observing liver disease in industrial workers exposed to these chemicals. This highlights the urgent need to develop safer alternatives considering their widespread use (Hoet et al., 1997).

Metabolic Pathways and Decomposition Products

The compound's metabolic pathways and decomposition products have been a subject of research, especially in the context of similar compounds used in medical applications like halothane. Studies have identified volatile metabolites and decomposition products in exhaled gases of patients, indicating the compound's breakdown during medical procedures and suggesting pathways for its metabolism and potential toxicity (Sharp et al., 1979).

Environmental and Health Surveillance

Research has also been conducted on the broader group of polyfluoroalkyl chemicals (PFCs), to which 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is related. These studies have monitored the presence and concentration of PFCs in the general population, highlighting widespread exposure and the need for continued surveillance and assessment of health impacts (Calafat et al., 2007).

Safety And Hazards

The compound is classified as an irritant (Xi) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,1-dibromo-1-chloro-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2ClF3/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIRTDAEWOUFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Br)Br)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073231
Record name Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

CAS RN

754-17-6, 29256-79-9
Record name 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorodibromotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D9Z22DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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